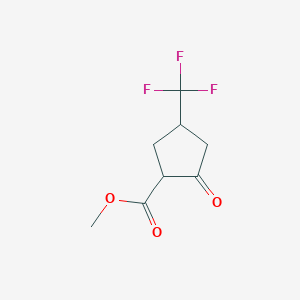![molecular formula C7H7Br2N3 B13582516 7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide](/img/structure/B13582516.png)
7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by the presence of a bromomethyl group attached to a triazolo-pyridine ring system, which is further stabilized by a hydrobromide salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the condensation and formation of the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications, ensuring high yields and functional group tolerance .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Similar structure but with different functional groups.
2-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine: Contains a fluorine atom in addition to the bromine.
7-Bromo-[1,2,4]triazolo[4,3-a]pyridine: Different positional isomer with similar core structure .
Uniqueness
7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide is unique due to the presence of the bromomethyl group and its hydrobromide salt form, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H7Br2N3 |
|---|---|
Poids moléculaire |
292.96 g/mol |
Nom IUPAC |
7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine;hydrobromide |
InChI |
InChI=1S/C7H6BrN3.BrH/c8-4-6-1-2-11-7(3-6)9-5-10-11;/h1-3,5H,4H2;1H |
Clé InChI |
RWQKVFCRAIXEHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=NC=N2)C=C1CBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


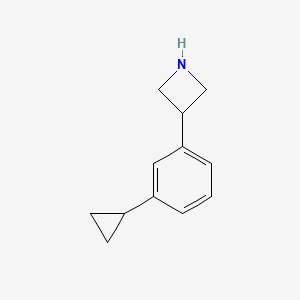

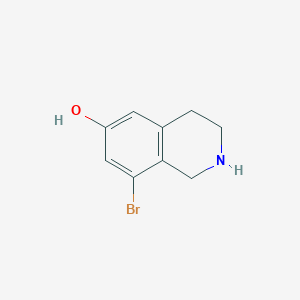
![6-(5-chlorothiophen-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13582442.png)
![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylazetidin-3-yl}acetic acid](/img/structure/B13582451.png)
![7-chloro-5-methyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B13582453.png)
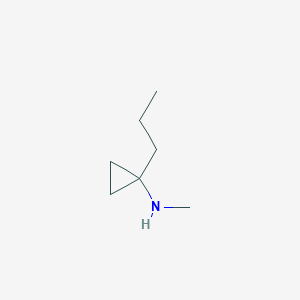
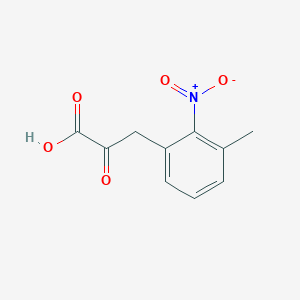
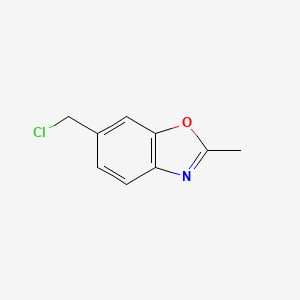
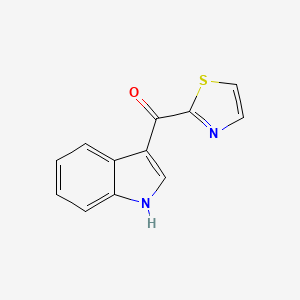
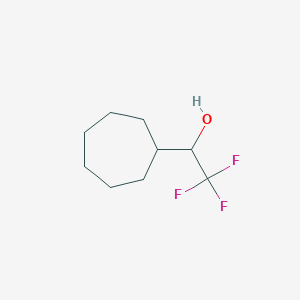
![N-benzyl-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetamide](/img/structure/B13582497.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol](/img/structure/B13582507.png)
